

Application Note: Rheological Analysis of Different Caramel Preparations

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Compound of Interest

Compound Name: Caramel

Cat. No.: B088784

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Introduction

Caramel, a popular confectionery product, is a complex emulsion composed of a dispersed phase of fat droplets stabilized by milk proteins within a continuous aqueous sugar matrix.[1][2][3][4] The manufacturing process involves the intricate Maillard and **caramelization** reactions, which contribute to its characteristic flavor and color.[1] The textural and flow properties of **caramel** are critical for both consumer acceptance and industrial processing, where issues like "tailing" and "cold flow" can be problematic.[1][2][3][4] Rheological analysis is a powerful tool for characterizing these properties, providing valuable insights into the effects of formulation and processing parameters.

This application note details the protocols for the rheological analysis of different **caramel** preparations, including a standard formulation and variations containing hydrocolloids. It provides a comparative analysis of their rheological behaviors, offering a framework for researchers, scientists, and drug development professionals working with complex fluid systems.

Materials and Methods

Caramel Preparations

Three types of **caramel** were prepared for this analysis: a standard **caramel** and two variations containing different hydrocolloids.

1. **Standard Caramel:** The standard **caramel** formulation was prepared using a common recipe.[5] The ingredients were mixed and cooked in a steam-heated boiling pan with a scraped surface stirrer.[1][5] Different batches were prepared by cooking to four distinct final average temperatures: 113.0 ± 0.5 °C, 117.0 ± 0.5 °C, 120.0 ± 0.5 °C, and 122.0 ± 0.5 °C.[1] Emulsification and premixing were conducted at 80°C using a high-shear mixer, followed by cooking with gentle agitation until the target temperature was achieved.[1] A rapid cooling stage was employed to halt further Maillard reactions.[1]
2. **Caramel with κ -Carrageenan:** This formulation followed the same procedure as the standard **caramel**, with a final cooking temperature of 117°C.[1] A 0.2% concentration of κ -carrageenan was incorporated into the initial ingredient mix.[1]
3. **Caramel with Gellan Gum:** Similar to the κ -carrageenan variation, this **caramel** was prepared with a final cooking temperature of 117°C and included a 0.2% concentration of gellan gum.[1]

Experimental Protocols

Rheological Measurements

All rheological measurements were performed in triplicate for each **caramel** sample across a temperature range of 40 to 80°C.[1]

1. **Rotational Rheometry:** A controlled stress rheometer was used to perform steady shear and oscillatory tests.
 - **Steady Shear Viscosity:** Viscosity curves were generated by subjecting the samples to a controlled shear rate sweep. The resulting shear stress was measured to determine the viscosity. For **caramels** exhibiting non-Newtonian behavior, the power-law model was applied to determine the flow behavior index (n) and the consistency index (k).[1]
 - **Oscillatory Measurements (Viscoelasticity):** Small amplitude oscillatory shear (SAOS) tests were conducted within the linear viscoelastic region of the material. The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, were measured as a function of frequency.

2. Creep and Recovery Tests: Creep tests were conducted at 20°C. A constant shear stress was applied to the sample for 100 seconds, and the resulting strain was monitored.[1] The stress was then removed, and the strain recovery was followed for an additional 100 seconds. [1] This provides information on the material's elasticity and resistance to permanent deformation.

Data Presentation

The rheological properties of the different **caramel** preparations are summarized in the tables below.

Table 1: Effect of Final Cooking Temperature on the Water Content and Rheological Properties of Standard **Caramel**.

| Final Cooking Temperature (°C) | Water Content (% w/w) | Zero Shear Viscosity at 60°C (Pa·s) | Flow Behavior Index (n) | Consistency Index (k) (Pa·s ⁿ) |
|--------------------------------|-----------------------|-------------------------------------|-------------------------|--|
| 113.0 | ~12.5 | Lower | ~1 (Newtonian) | - |
| 117.0 | ~10.5 | Intermediate | ~1 (Newtonian) | - |
| 120.0 | ~9.0 | Higher | ~1 (Newtonian) | - |
| 122.0 | 7.9 | Highest | ~1 (Newtonian) | - |

Note: Exact viscosity values were not provided in the source material, but the trend of increasing viscosity with increasing cooking temperature (and decreasing water content) was clearly stated.[2][6][7][8]

Table 2: Rheological Properties of Standard **Caramel** and **Caramels** with Hydrocolloids at a Final Cooking Temperature of 117°C.

| Caramel Type | Hydrocolloid Content (%) | Flow Behavior Index (n) | Consistency Index (k) (Pa·s ⁿ) | Viscoelastic Behavior |
|--------------|--------------------------|---------------------------|--|--|
| Standard | 0 | Essentially 1 (Newtonian) | - | Predominantly viscous (G'' > G') |
| Carrageenan | 0.2 | < 1 (Shear-thinning) | Increased | Elastic (Crossover of G' and G'' at low frequencies) |
| Gellan Gum | 0.2 | < 1 (Shear-thinning) | Increased | Elastic |

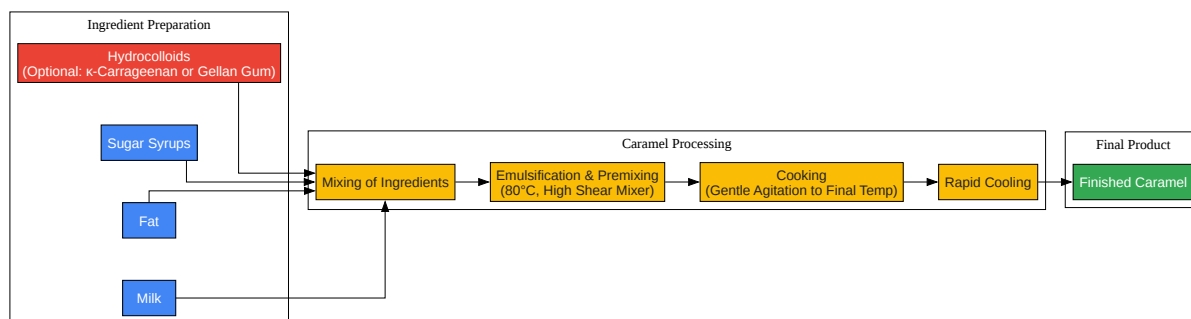
Results and Discussion

The rheological analysis revealed significant differences between the **caramel** preparations.

Standard Caramel: The standard **caramel** formulations exhibited behavior close to a Newtonian liquid, where viscosity is independent of the shear rate ($n \approx 1$).^{[1][2][3][4][6]} The viscosity of these **caramels** was highly dependent on the final cooking temperature; as the temperature increased, the water content decreased, leading to a substantial increase in viscosity.^{[2][6][7][8]}

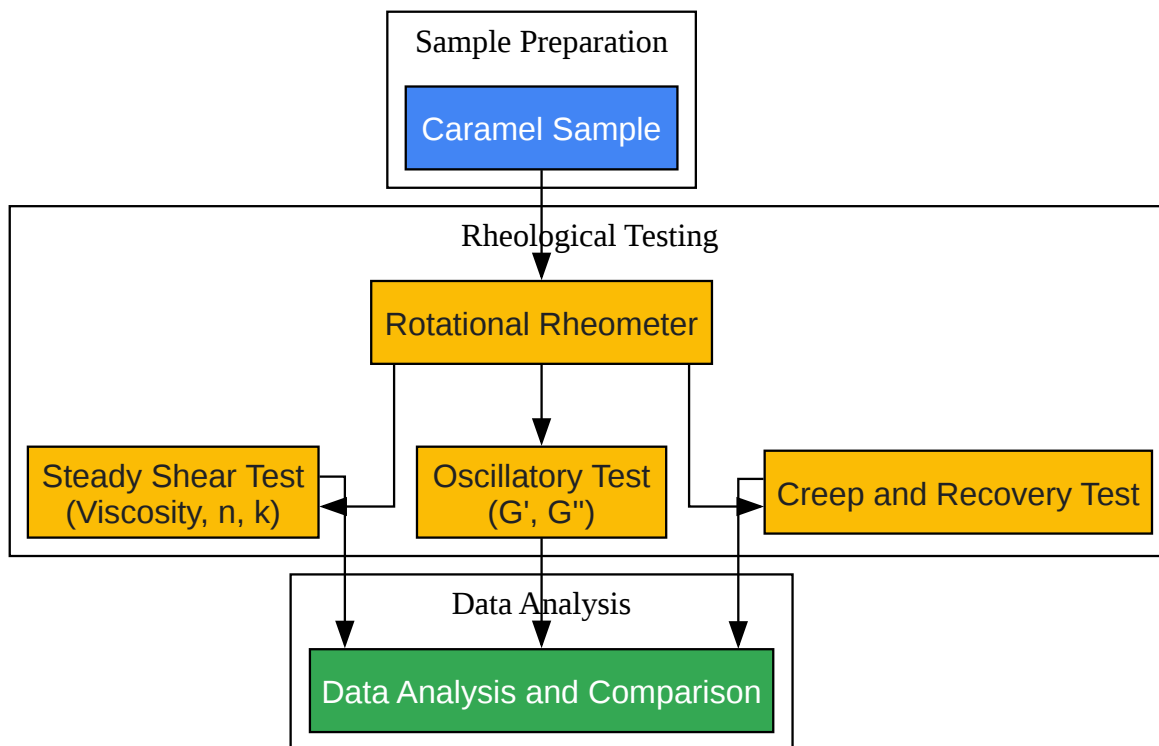
Caramels with Hydrocolloids: The addition of both κ -carrageenan and gellan gum induced non-Newtonian, shear-thinning behavior ($n < 1$), meaning their viscosity decreased with an increasing shear rate.^[1] These hydrocolloids also imparted significant elasticity to the **caramels**, as evidenced by the results from creep and oscillation measurements.^{[1][2][3][4][6]} The storage modulus (G') increased, and a crossover of G' and G'' was observed at low frequencies, indicating the formation of a gel-like structure.^[1]

Mandatory Visualizations



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Caption: Workflow for the preparation of different **caramel** samples.



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Caption: Experimental workflow for the rheological analysis of **caramel**.

Conclusion

The rheological properties of **caramel** are significantly influenced by both processing conditions and the inclusion of hydrocolloids. Standard **caramels** behave as Newtonian fluids, with viscosity being primarily controlled by water content. The addition of hydrocolloids like κ -carrageenan and gellan gum introduces shear-thinning and elastic characteristics, which can be beneficial in controlling undesirable flow behaviors in industrial applications. The protocols and data presented in this application note provide a robust framework for the systematic rheological characterization of **caramel** and similar confectionery products.

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